molecular formula C6H10BrNO B187686 1-(2-Bromoethyl)pyrrolidin-2-one CAS No. 117018-99-2

1-(2-Bromoethyl)pyrrolidin-2-one

Cat. No. B187686
M. Wt: 192.05 g/mol
InChI Key: BVAQGSLQZNUFHQ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)pyrrolidin-2-one is a chemical compound with the empirical formula C6H10BrNO and a molecular weight of 192.05 .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromoethyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring with a bromoethyl group attached . The InChI code is 1S/C6H10BrNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromoethyl)pyrrolidin-2-one include a molecular weight of 192.05 g/mol, a rotatable bond count of 2, and a topological polar surface area of 20.3 Ų . It is a solid at room temperature .

Scientific Research Applications

  • Conformational Studies : 1-(2-bromophenyl)pyrrolidin-2-one and related compounds have been studied for their conformational properties in solution and solid states, revealing non-planar and planar structures respectively, which are critical for understanding the chemical reactivity and interaction of these compounds (Fujiwara, Varley, & V. D. Veen, 1977).

  • Antibacterial Applications : Derivatives of 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various aerobic and anaerobic bacteria, which suggests potential for developing new antibacterial agents (Bogdanowicz et al., 2013).

  • Synthesis of Biologically Active Compounds : The compound has been used in the synthesis of various biologically active derivatives. For instance, efficient synthesis strategies for producing enantiopure derivatives have been developed, which are crucial for the pharmaceutical industry (Just‐Baringo et al., 2011).

  • Role in Organic Synthesis : It serves as a building block in organic synthesis, particularly in the preparation of reactive pyrrolin-2-ones used in conjugate addition reactions. These reactions are fundamental in producing various biologically active substances and exploring new chemical entities (Alves, 2007).

  • Functionalization of Pyrrolidin-2-ones : Research has explored the functionalization of pyrrolidin-2-ones at specific carbon positions to generate new compounds with potential utility in various fields, including medicinal chemistry and material science (Easton, Pitt, & Ward, 1995).

  • Structural and Spectroscopic Studies : The structure and properties of 1-(4-picolyl)pyrrolidin-2-one complexes with copper(II) halides have been investigated, revealing unique ring structures and bonding parameters, which are important for understanding the coordination chemistry of such compounds (Duncan et al., 1996).

properties

IUPAC Name

1-(2-bromoethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAQGSLQZNUFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556059
Record name 1-(2-Bromoethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)pyrrolidin-2-one

CAS RN

117018-99-2
Record name 1-(2-Bromoethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Erjavec - 2020 - core.ac.uk
Etiopatogeneza AB je kompleksna s številnimi mehanizmi nastanka. V ospredju je holinergična hipoteza nastanka AB, ki opisuje najznačilnejšo nevrotransmitersko spremembo v …
Number of citations: 2 core.ac.uk
塩﨑真 - 2012 - ir.library.osaka-u.ac.jp
本論第一章 Aggrecanase 阻害活性と選択性の改善第一節 リード化合物の創製・・・・・・・・・・・・・・6 第二節 リード化合物からの最適化・・・・・・・・・・・8 第三節 化合物の合成・・・・・・・・・・・・・・・・16 第二…
Number of citations: 0 ir.library.osaka-u.ac.jp

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